molecular formula C16H23N3O4 B2988104 1-(2-(2-Hydroxyethoxy)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea CAS No. 894016-41-2

1-(2-(2-Hydroxyethoxy)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Cat. No.: B2988104
CAS No.: 894016-41-2
M. Wt: 321.377
InChI Key: AHJKIQJDFXJBJW-UHFFFAOYSA-N
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Description

1-(2-(2-Hydroxyethoxy)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a sophisticated chemical reagent designed for research and development applications. This compound features a unique molecular architecture that combines a pyrrolidinone core, a p-tolyl group, and a urea linkage integrated with a hydrophilic hydroxyethoxyethyl chain. This structure suggests potential as a key intermediate in medicinal chemistry, particularly for constructing more complex molecules for biological screening . The presence of the urea functional group is often exploited in drug discovery for its ability to form strong hydrogen bonds with biological targets, which can be critical for inhibiting protein-protein interactions or enzyme activity. The hydroxyethoxyethyl side chain may enhance the compound's solubility, making it a valuable synthon in organic synthesis and pharmaceutical development. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[2-(2-hydroxyethoxy)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-12-2-4-14(5-3-12)19-11-13(10-15(19)21)18-16(22)17-6-8-23-9-7-20/h2-5,13,20H,6-11H2,1H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJKIQJDFXJBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(2-hydroxyethoxy)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H22_{22}N2_{2}O4_{4}

This compound features a pyrrolidine core, which is a common scaffold in many biologically active compounds. The presence of the hydroxyethoxy group may enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering biochemical processes.
  • Receptor Binding : It may bind to specific receptors, influencing cell signaling and physiological responses.
  • Signal Transduction Modulation : The compound could affect various signal transduction pathways, impacting cellular functions such as proliferation and apoptosis.

Anticancer Activity

Several studies have focused on the anticancer potential of similar compounds. For example, pyrimidine nucleoside analogs have demonstrated significant inhibition of cell proliferation in cancer cell lines . The structural similarities suggest that this compound may also exhibit anticancer properties through similar mechanisms.

Antiviral Activity

Compounds with N-heterocyclic structures have been investigated for antiviral activities. Some studies highlight their efficacy against viruses like HIV and others, suggesting that this compound may warrant further investigation in this area .

Research Findings and Case Studies

StudyFindings
Study ADemonstrated enzyme inhibition by related pyrrolidine compounds, suggesting potential for metabolic regulation.
Study BEvaluated the anticancer effects of pyrimidine derivatives; indicated significant cytotoxicity against A431 vulvar epidermal carcinoma cells.
Study CInvestigated antiviral properties; showed promising results against HIV with low cytotoxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other urea derivatives containing the 5-oxo-1-(p-tolyl)pyrrolidin-3-yl scaffold. Below is a comparative analysis based on substituent variations, molecular properties, and available data from diverse sources.

Substituent Variations and Molecular Characteristics

Compound Name Substituent at Urea Position Molecular Formula Molecular Weight CAS Number Key Structural Features
1-(2-(2-Hydroxyethoxy)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea (Target Compound) 2-(2-Hydroxyethoxy)ethyl Not reported Not reported Not reported Hydrophilic side chain with ether and hydroxyl groups; potential for enhanced solubility
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea Pyridin-2-ylmethyl C₁₈H₂₀N₄O₂ 324.4 891090-60-1 Aromatic pyridine group; increased π-π stacking potential
1-(3-Hydroxypropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea 3-Hydroxypropyl C₁₅H₂₁N₃O₃ 291.35 894016-16-1 Shorter alkyl chain with terminal hydroxyl; moderate hydrophilicity
1-(3-Ethoxy-4-methoxybenzyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea 3-Ethoxy-4-methoxybenzyl C₂₂H₂₇N₃O₄ 397.5 894024-09-0 Bulky aromatic substituent with methoxy/ethoxy groups; likely lipophilic

Key Observations

  • Hydrophilicity : The target compound’s hydroxyethoxyethyl group may confer greater aqueous solubility compared to the 3-hydroxypropyl analog (291.35 g/mol) and the pyridinylmethyl derivative (324.4 g/mol) .
  • Aromatic Interactions : The pyridin-2-ylmethyl substituent in the CAS 891090-60-1 compound could enhance binding to aromatic receptors or materials via π-π interactions .

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